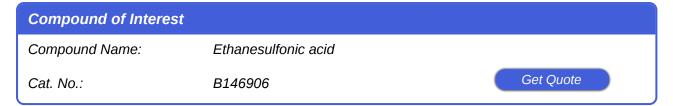


Ethanesulfonic acid chemical properties and structure

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Ethanesulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonic acid (ESA), a member of the alkanesulfonic acid family, is a strong organic acid with the chemical formula CH₃CH₂SO₃H.[1][2] While not naturally occurring, it serves as a crucial intermediate and catalyst in a variety of chemical processes, including pharmaceutical manufacturing, polymer chemistry, and electroplating.[1][2] Its conjugate base, ethanesulfonate (esilate), is also utilized in pharmaceutical formulations. This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for ethanesulfonic acid, tailored for a technical audience.

Chemical and Physical Properties

Ethanesulfonic acid is a colorless to light yellow, viscous liquid at room temperature, known for its hygroscopic nature.[1][2] It is highly soluble in water. A summary of its key quantitative properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C2H6O3S	[1][3]
Molecular Weight	110.13 g/mol	[1][3]
CAS Number	594-45-6	[1][3]
Melting Point	-17 °C	[4]
Boiling Point	123 °C at 0.01 mmHg	[4]
Density	1.35 g/mL at 25 °C	[4]
рКа	-1.68	[1]
Refractive Index (n20/D)	1.434	[4]
Solubility	Soluble in water	[4]

Structure and Spectroscopic Data

The molecular structure of **ethanesulfonic acid** consists of an ethyl group bonded to a sulfonic acid functional group. While a definitive experimental crystal structure with precise bond lengths and angles for **ethanesulfonic acid** is not readily available in the searched literature, theoretical calculations and data from related molecules provide insight into its geometry.

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of **ethanesulfonic acid** in CDCl₃ typically exhibits two main signals.

- A triplet corresponding to the methyl (CH₃) protons.
- A quartet corresponding to the methylene (CH₂) protons, deshielded by the adjacent electron-withdrawing sulfonic acid group.
- A broad singlet for the acidic proton of the sulfonic acid group, the chemical shift of which can be highly variable and dependent on concentration and solvent.[5]



¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two signals corresponding to the two carbon atoms of the ethyl group.

- The methylene carbon (CH₂) directly attached to the sulfur atom will be significantly deshielded and appear at a higher chemical shift.
- The methyl carbon (CH₃) will appear at a lower chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of **ethanesulfonic acid** displays characteristic absorption bands for its functional groups.

- O-H stretch: A very broad and strong band, characteristic of the hydrogen-bonded hydroxyl group in the sulfonic acid.
- C-H stretch: Bands corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups.
- S=O stretch: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group.
- S-O stretch: A strong band associated with the sulfur-oxygen single bond.

Mass Spectrometry: While a mass spectrum for **ethanesulfonic acid** was not directly found, the electron ionization mass spectrum of its methyl ester, methyl ethanesulfonate, provides insight into potential fragmentation patterns. Key fragments would likely arise from:

- Loss of the ethyl group.
- Loss of the methoxy group.
- Cleavage of the C-S bond.
- Rearrangement reactions involving the sulfonyl group.[7][8]

Experimental Protocols Synthesis of Ethanesulfonic Acid



A common laboratory synthesis of **ethanesulfonic acid** involves the oxidation of a suitable starting material. One established method is the oxidation of diethyl disulfide.

Methodology:

- To a glass reactor equipped with a reflux condenser, a sample inlet, an internal cooler, and a stirring device, add a 60% hydrogen peroxide solution.
- Slowly add diethyl disulfide to the hydrogen peroxide solution over a period of approximately 150 minutes while maintaining the reaction temperature at 45°C. This can be achieved by circulating cooling water through the condenser.
- After the addition is complete, maintain the reaction mixture at 75°C for 2 hours.
- The resulting product is an aqueous solution of ethanesulfonic acid.[4]

Another classical synthesis route starts from ethyl iodide and ammonium sulfite.

Methodology:

- Boil a mixture of ethyl iodide and a solution of crystallized ammonium sulfite in water under reflux for approximately 6 hours, or until the mixture becomes a single solution.
- Add additional water and boil the solution with lead oxide to expel all ammonia. This forms
 the lead salt of ethanesulfonic acid and lead iodide.
- Filter the cooled solution to remove the lead iodide precipitate.
- Pass hydrogen sulfide gas through the filtrate to precipitate lead sulfide from the decomposition of the lead ethanesulfonate.
- Filter off the lead sulfide.
- Neutralize the filtrate with an excess of barium carbonate.
- Filter the solution and evaporate the filtrate containing barium ethanesulfonate to obtain the salt, which can then be converted to the free acid.[9]



Analytical Methods

Titrimetric Analysis: The concentration of **ethanesulfonic acid** in a solution can be determined by a standard acid-base titration.

Methodology:

- Accurately weigh a sample of ethanesulfonic acid and dissolve it in a known volume of distilled water.
- Add a few drops of a suitable indicator, such as phenolphthalein.
- Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), of a known concentration.
- The endpoint is reached when the indicator changes color.
- The concentration of the ethanesulfonic acid can be calculated from the volume of NaOH solution used, its concentration, and the initial volume of the ethanesulfonic acid solution.

Chromatographic Analysis: High-performance liquid chromatography (HPLC) is a common method for the analysis of **ethanesulfonic acid**.

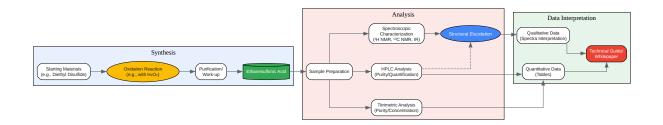
Methodology:

- Column: A reverse-phase column, such as a Newcrom R1, can be used.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid, is a suitable mobile phase. For mass spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid.
- Detection: UV detection or mass spectrometry can be employed for the detection and quantification of ethanesulfonic acid.

Logical Workflow for Ethanesulfonic Acid Analysis

The following diagram illustrates a general workflow for the synthesis and analysis of **ethanesulfonic acid**.





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Caption: A logical workflow for the synthesis, analysis, and data interpretation of **ethanesulfonic acid**.

Safety and Handling

Ethanesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

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